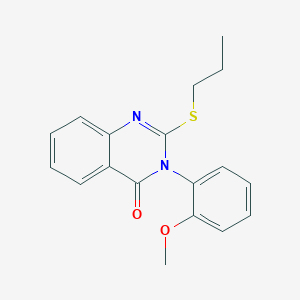![molecular formula C14H22N2O2 B4674897 2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol, commonly known as MPZPE, is a chemical compound that has recently gained attention in the field of neuroscience research. It is a derivative of piperazine, a heterocyclic organic compound that has been used in the synthesis of various pharmaceuticals. MPZPE has been found to have potential therapeutic effects on neurological disorders, and its mechanism of action is currently being studied.
Mécanisme D'action
The exact mechanism of action of MPZPE is not yet fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and cognition, and drugs that target this receptor have been shown to have therapeutic effects on these disorders. MPZPE may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
In addition to its effects on behavior, MPZPE has been found to have biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MPZPE may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a system that is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPZPE in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted manipulation of this system. However, MPZPE has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on MPZPE. One area of interest is its potential as a treatment for neurological disorders in humans. Clinical trials will be needed to determine the safety and efficacy of MPZPE in humans, as well as the optimal dosing and administration methods. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more targeted drugs for these disorders. Finally, further research may be needed to fully understand the biochemical and physiological effects of MPZPE, and how these effects may be influenced by other factors.
Applications De Recherche Scientifique
MPZPE has been studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, MPZPE has been found to have anxiolytic and antidepressant effects, as well as the ability to improve cognitive function and memory. These findings suggest that MPZPE may have potential as a treatment for these disorders in humans.
Propriétés
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-18-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFQBWWXSDEJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5348916 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4674822.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4674831.png)
![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)


![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B4674872.png)

![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4674893.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)